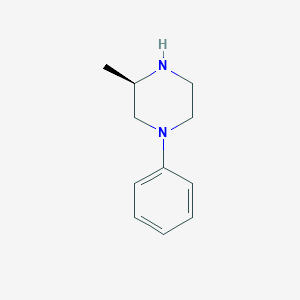

(3R)-3-methyl-1-phenylpiperazine

Description

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

(3R)-3-methyl-1-phenylpiperazine |

InChI |

InChI=1S/C11H16N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m1/s1 |

InChI Key |

SFWZEMBNNRUEHM-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C2=CC=CC=C2 |

Canonical SMILES |

CC1CN(CCN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 3r 3 Methyl 1 Phenylpiperazine

Enantioselective Routes to the Piperazine (B1678402) Core

The creation of the piperazine core with the correct stereochemistry at the C3 position is the most critical aspect of synthesizing (3R)-3-methyl-1-phenylpiperazine. Various strategies have been devised to achieve this, ranging from the asymmetric construction of the stereocenter to the use of chiral auxiliaries and catalytic reactions.

Asymmetric Construction of the Methyl-Substituted Stereocenter

A direct approach to establishing the chiral center involves the asymmetric methylation of a suitable precursor. One notable method involves the alkylation of N-protected piperidin-2-ones. For instance, the alkylation of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one using s-BuLi has been shown to produce the methylated product with a degree of diastereomeric excess. researchgate.net The choice of protecting group for the hydroxyl function can significantly influence the diastereoselectivity of this methylation step. researchgate.net

Another strategy employs chiral lithium amide bases to induce asymmetry. The use of a chiral base can generate a carbanion from a precursor molecule, which then acts as a chiral complexing agent during the subsequent reaction, leading to enantioselective bond formation. psu.edu This approach has been successfully applied in the synthesis of other chiral heterocycles and holds promise for the asymmetric synthesis of the 3-methyl-1-phenylpiperazine (B2674241) core. psu.edu

Chiral Auxiliary-Mediated Approaches to this compound Precursors

The use of chiral auxiliaries is a well-established strategy for stereoselective synthesis. In the context of this compound, a chiral auxiliary can be temporarily incorporated into the precursor molecule to direct the stereochemical outcome of a key reaction, such as alkylation or cyclization. After the desired stereocenter is established, the auxiliary is removed.

A prominent example involves the use of D-phenylglycinol as a chiral auxiliary. researchgate.net By reacting D-phenylglycinol with δ-valerolactone, a chiral lactam precursor can be formed. researchgate.net Subsequent methylation of this lactam allows for the diastereoselective introduction of the methyl group at the C3 position. The diastereomers can then be separated, and the chiral auxiliary can be cleaved to yield the desired enantiomer of the 3-methylpiperazine precursor. researchgate.net

| Auxiliary | Precursor | Key Reaction | Outcome |

| D-Phenylglycinol | δ-Valerolactone | Alkylation of the resulting lactam | Diastereoselective formation of the methyl-substituted stereocenter |

Enantioselective Catalytic Reactions for Ring Closure

Modern synthetic chemistry increasingly relies on enantioselective catalysis to achieve high levels of stereocontrol. For the synthesis of this compound, catalytic methods can be employed for the crucial ring-closing step. These reactions often utilize a chiral catalyst to create the piperazine ring in a way that favors the formation of the desired (R)-enantiomer.

While specific examples for the direct catalytic enantioselective cyclization to form this compound are not extensively detailed in the provided context, the principles of such reactions are well-established. For instance, intramolecular C-H amination or reductive amination reactions catalyzed by chiral transition metal complexes could be envisioned for this purpose. The catalyst would coordinate to the acyclic precursor in a specific orientation, guiding the cyclization to produce the (R)-enantiomer with high enantiomeric excess.

Diastereoselective Cyclization Strategies

Diastereoselective cyclization is another powerful tool for constructing the chiral piperazine ring. This approach involves creating a precursor that already contains one or more stereocenters. The stereochemistry of these existing centers then influences the formation of the new stereocenter during the cyclization reaction.

One such strategy involves the synthesis of an acyclic precursor with a pre-existing chiral center, which then directs the stereochemical outcome of the ring-closure step. For instance, a diastereoselective enolate hydroxylation reaction can be used to create a key acyclic precursor. nsf.gov This precursor, now containing the desired stereochemistry, can then be cyclized to form the piperazine ring, transferring the initial stereochemical information to the final product. nsf.gov

Classical and Modern Approaches for Ring Formation

Beyond establishing the crucial C3 stereocenter, the formation of the piperazine ring itself is a key synthetic step. Both classical and modern methods are employed to achieve this transformation.

Condensation Reactions with Chiral Building Blocks

A common and effective method for constructing the piperazine ring involves the condensation of two key fragments, at least one of which is chiral. This approach leverages readily available chiral starting materials to build the desired heterocyclic core.

A classic example is the condensation of a chiral α-bromophenylacetic acid ester with ethylenediamine (B42938). google.com This reaction leads to the formation of a 2-oxo-3-phenylpiperazine intermediate. google.comresearchgate.net Subsequent reduction of the amide functionality yields the desired 3-phenylpiperazine core. google.comresearchgate.net By starting with an enantiomerically pure α-bromophenylacetic acid derivative, the stereochemistry of the final product can be controlled.

Another approach involves the condensation of an aromatic aldehyde, such as benzaldehyde, with a substituted haloamine like 2-chloroethylamine (B1212225) to form an imine. researchgate.net This intermediate can then be cyclized with another haloamine to form a tetrahydropyrazine (B3061110) ring, which upon reduction, yields the piperazine derivative. researchgate.net The use of chiral starting materials in this sequence would allow for the synthesis of the enantiomerically pure target compound.

| Chiral Building Block | Reactant | Intermediate | Final Step |

| (R)-α-bromophenylacetic acid ester | Ethylenediamine | (R)-2-oxo-3-phenylpiperazine | Reduction |

| Chiral N-(2-chloroethyl)amine | Benzaldehyde | Chiral imine | Cyclization and Reduction |

Reductive Amination Pathways

Reductive amination represents a versatile and widely employed strategy for the synthesis of piperazine derivatives. nih.govyoutube.com This method typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. youtube.comyoutube.com For the synthesis of chiral piperazines, this pathway can be adapted to introduce the desired stereocenter.

One approach begins with a chiral precursor, such as an amino acid. For instance, starting from (S)-alanine, a multi-step sequence can yield a key diamine intermediate. nih.gov A critical step in this sequence is the reductive amination of a β-ketoester with ammonium (B1175870) acetate (B1210297) and a reducing agent like sodium cyanoborohydride. nih.gov However, a notable challenge in this pathway is the potential for racemization, particularly when a phenyl group is present, which can compromise the stereochemical integrity of the final product. nih.gov

The choice of reducing agent is crucial in reductive amination. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder reagents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred for their selectivity and compatibility with a wider range of functional groups. nih.govyoutube.comyoutube.com These milder reagents can be used in a one-pot procedure where the imine formation and reduction occur in the same reaction vessel, simplifying the synthetic process. youtube.com

A general synthetic route to 1-alkyl-3-phenylpiperazines involves the reduction of a 4-protected-1-alkyl-2-oxo-3-phenylpiperazine intermediate. researchgate.net This reduction is typically achieved using a powerful reducing agent like lithium aluminum hydride in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.netgoogle.com The protecting group is then removed to yield the final product. researchgate.net

Table 1: Reductive Amination Reaction Components

| Starting Material Type | Reagent | Reducing Agent | Intermediate |

| β-Keto Ester | Ammonium Acetate | Sodium Cyanoborohydride | Diamine |

| Ketone & Amine | Acid Catalyst | Sodium Cyanoborohydride | Imine/Enamine |

| 2-oxo-3-phenylpiperazine | - | Lithium Aluminum Hydride | Piperazine |

Palladium-Catalyzed Carboamination Reactions for Piperazine Scaffolds

Palladium-catalyzed carboamination reactions have emerged as a powerful tool for the stereoselective synthesis of substituted piperazines. nih.govnih.gov This methodology allows for the formation of two new bonds and up to two stereocenters in a single step, often with high levels of diastereoselectivity and enantiomeric excess. nih.govnih.gov

The reaction typically involves the coupling of an aryl or alkenyl halide with a suitably substituted ethylenediamine derivative in the presence of a palladium catalyst. nih.govnih.gov The mechanism is believed to proceed through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the amine and a base to form a Pd(II) amido complex. Subsequent migratory insertion and reductive elimination steps lead to the formation of the piperazine ring. nih.gov

This strategy has been successfully applied to the synthesis of enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors, achieving 95-99% enantiomeric excess (ee) and high diastereoselectivity. nih.govnih.gov The modular nature of this approach allows for the variation of substituents at multiple positions on the piperazine ring. nih.govnih.gov While this method has been extensively used for synthesizing various substituted piperazines, its direct application to produce this compound from simple precursors requires careful selection of starting materials and reaction conditions. nih.govorganic-chemistry.org

Table 2: Key Features of Palladium-Catalyzed Carboamination for Piperazine Synthesis

| Feature | Description |

| Catalyst System | Pd₂(dba)₃ / P(2-furyl)₃ |

| Reactants | Aryl/Alkenyl Halide, Substituted Ethylenediamine |

| Key Transformation | Formation of two new bonds and up to two stereocenters |

| Stereochemical Outcome | High diastereoselectivity and enantioselectivity |

| Advantages | Modular, convergent, and stereoselective |

Hydrogenation of Pyrazines or Dihydropyrazines

The asymmetric hydrogenation of pyrazine (B50134) or dihydropyrazine (B8608421) precursors offers a direct and atom-economical route to chiral piperazines. nih.govresearchgate.netacs.org This method involves the reduction of the C=N bonds within the heterocyclic ring using a chiral catalyst, typically a transition metal complex with a chiral ligand.

A notable advancement in this area is the iridium-catalyzed hydrogenation of pyrazines that have been activated by an alkyl halide. nih.govresearchgate.net This approach has demonstrated the synthesis of a variety of chiral piperazines, including 3-substituted derivatives, with high enantioselectivities (up to 96% ee). nih.govresearchgate.net The success of this method relies on the selection of an appropriate chiral ligand to induce asymmetry in the hydrogenation process.

The resulting tetrahydropyrazines from this reaction are versatile intermediates that can be further elaborated to the desired piperazine derivatives without compromising the established stereochemistry. acs.org While this strategy is promising for the synthesis of chiral piperazines, its specific application for the large-scale production of this compound would depend on the availability and synthesis of the corresponding substituted pyrazine precursor.

Resolution Techniques for Enantiomeric Enrichment of Piperazine Intermediates

For piperazine derivatives, a common approach involves the formation of diastereomeric salts. The racemic piperazine intermediate is reacted with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. Once separated, the desired enantiomer of the piperazine can be liberated from the salt by treatment with a base.

Another approach involves the preparation of 2-oxo-3-phenylpiperazine as a key intermediate. google.com This intermediate can be synthesized from readily available starting materials like α-bromophenylacetic acid ester and ethylenediamine. google.com The subsequent methylation of this intermediate can lead to a mixture of products, including the desired 1-methyl-3-phenylpiperazine (B26559), as well as other methylated and unreacted species. google.com The separation of these products can be challenging.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and improve sustainability. mdpi.comchim.it

Several aspects of the synthesis of this compound can be optimized from a green chemistry perspective:

Atom Economy: Asymmetric hydrogenation of pyrazines is an excellent example of an atom-economical reaction, as it involves the addition of hydrogen with no byproducts. acs.org

Use of Catalysis: Both palladium-catalyzed carboamination and iridium-catalyzed hydrogenation utilize catalytic amounts of transition metals, reducing the amount of waste generated compared to stoichiometric reagents. nih.govnih.gov

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Utilizing greener solvents or even solvent-free conditions, where possible, is a key principle of green chemistry. chim.it For instance, some syntheses of related heterocyclic compounds have been optimized to use water or minimal amounts of organic solvents. mdpi.com

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. chim.it This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles. mdpi.comchim.it

Waste Reduction: Designing synthetic routes that avoid the use of protecting groups and minimize the number of steps can lead to a significant reduction in waste generation. clockss.org

By integrating these principles into the synthetic design, the production of this compound can be made more environmentally friendly and sustainable.

Stereochemical Elucidation and Conformational Analysis of 3r 3 Methyl 1 Phenylpiperazine

Advanced Spectroscopic Techniques for Stereoisomer Differentiation

Spectroscopic methods that are sensitive to the chirality and conformational structure of a molecule are indispensable for characterizing stereoisomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, a detailed picture of molecular connectivity and conformation can be assembled. For phenylpiperazine derivatives, ¹H and ¹³C NMR spectroscopy, along with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, allow for the complete assignment of proton and carbon signals. nih.gov

The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric and torsional strain. In (3R)-3-methyl-1-phenylpiperazine, this chair can exist in two primary forms, distinguished by whether the methyl group at the C3 position is in an axial or equatorial orientation. The relative energies of these conformers dictate their population at equilibrium. The orientation of the C3-methyl group and the N1-phenyl group significantly influences the chemical environment of the ring protons.

2D Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for conformational analysis. It detects protons that are close in space, providing crucial distance-based constraints. For example, NOESY correlations can help determine the relative orientation of the methyl group with respect to other protons on the piperazine ring, thereby establishing the preferred chair conformation. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a this compound scaffold.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (from 2D NMR) |

| Phenyl-C1' | - | ~151 | HMBC to Phenyl-H, C2-H, C6-H |

| Phenyl-C2'/C6' | ~6.95 (d) | ~116 | COSY with Phenyl-H |

| Phenyl-C3'/C5' | ~7.30 (t) | ~129 | COSY with Phenyl-H |

| Phenyl-C4' | ~6.85 (t) | ~120 | COSY with Phenyl-H |

| C2 | ~3.2 (m) | ~50 | COSY with C3-H; NOESY to Phenyl-H |

| C3 | ~2.9 (m) | ~53 | COSY with C2-H, C3-CH₃, N4-H |

| C5 | ~2.8 (m) | ~48 | COSY with C6-H, N4-H |

| C6 | ~3.1 (m) | ~49 | COSY with C5-H; NOESY to Phenyl-H |

| C3-CH₃ | ~1.1 (d) | ~15 | COSY with C3-H |

| N4-H | Variable | - | COSY with C3-H, C5-H |

Note: Values are illustrative and can vary based on solvent, concentration, and temperature. d=doublet, t=triplet, m=multiplet.

While NMR reveals the relative arrangement of atoms, chiroptical spectroscopy is essential for determining the absolute configuration of a chiral center. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Vibrational Circular Dichroism (VCD) measures the differential absorption of circularly polarized infrared light corresponding to molecular vibrations. Since the vibrational modes of a molecule are intrinsically linked to its 3D structure, VCD provides a unique fingerprint for a specific enantiomer. researchgate.net The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum to the spectra calculated using Density Functional Theory (DFT) for both the (R) and (S) enantiomers. americanlaboratory.comrsc.org A match between the experimental spectrum and the calculated spectrum for one of the enantiomers provides a confident assignment of the absolute configuration. americanlaboratory.com

Electronic Circular Dichroism (ECD) operates in the UV-visible range and measures differential absorption of circularly polarized light by chromophores. acoreconsumiveis.com.br In this compound, the phenyl group acts as a chromophore. Its electronic transitions are perturbed by the chiral environment of the piperazine ring, resulting in a characteristic ECD spectrum. nih.gov Similar to VCD, comparing the experimental ECD spectrum with DFT-calculated spectra for the (R) and (S) configurations allows for the assignment of the absolute stereochemistry. acoreconsumiveis.com.br

X-ray Crystallography for Solid-State Structure and Chirality Confirmation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. It provides unambiguous proof of atomic connectivity, conformation, and absolute stereochemistry in the solid state. By diffracting X-rays off a single crystal, a precise map of electron density and thus atomic positions can be generated.

For this compound, a successful crystal structure analysis would definitively confirm the (R) configuration at the C3 chiral center. It would also reveal the exact bond lengths, bond angles, and torsion angles, providing a static, high-resolution snapshot of the molecule. This analysis would show the preferred conformation of the piperazine ring (e.g., chair, boat) in the crystal lattice. rsc.org This solid-state structure serves as a vital benchmark for validating the results from spectroscopic and computational studies.

Table 2: Representative Crystallographic Data for a Piperazine Derivative.

| Parameter | Example Value |

| Chemical Formula | C₁₁H₁₆N₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.1 Å, b = 10.5 Å, c = 16.2 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume (V) | 1035 ų |

| Z (Molecules/unit cell) | 4 |

| Calculated Density | 1.13 g/cm³ |

Note: These are hypothetical values for illustrative purposes. Actual data depends on the specific crystal.

Computational Approaches to Conformational Landscape and Energy Minima

Computational chemistry provides powerful tools for exploring the conformational possibilities of a molecule and predicting its properties, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a quantum-mechanical modeling method used to calculate the electronic structure of molecules. nih.gov For this compound, DFT is used to perform geometry optimizations on various possible conformers (e.g., chair conformers with axial or equatorial methyl groups). These calculations determine the lowest energy (most stable) three-dimensional structure for each conformer. nih.gov

By comparing the final energies, the relative stability of the conformers can be established. Typically, for a methyl-substituted ring, the conformer with the methyl group in the equatorial position is energetically favored over the axial position due to reduced steric strain. Furthermore, DFT calculations are essential for predicting the VCD and ECD spectra needed for absolute configuration assignment, as mentioned previously. researchgate.netacoreconsumiveis.com.br

Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior, tracking the movements of atoms over time. nih.gov An MD simulation of this compound, often placed in a simulated solvent environment, can reveal the flexibility of the piperazine ring and the transitions between different conformations. nih.gov These simulations can show how the ring may flex, pucker, or even transiently adopt higher-energy twist-boat conformations. rsc.org By analyzing the simulation trajectory, one can understand the dynamic equilibrium of conformers in solution, providing a more complete picture than the static view from crystallography or the time-averaged data from NMR. github.ioresearchgate.net

Chemical Reactivity and Derivatization Strategies of 3r 3 Methyl 1 Phenylpiperazine

Functionalization at the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two secondary amine functionalities, N1 and N4, which are nucleophilic and can readily undergo various chemical transformations. The presence of a phenyl group at N1 and a methyl group at C3 introduces steric and electronic differences between the two nitrogen atoms, influencing their relative reactivity and enabling regioselective modifications.

N-Alkylation and N-Acylation Reactions.google.comresearchgate.net

N-alkylation and N-acylation are common strategies to introduce diverse substituents onto the piperazine core, thereby modulating the compound's physicochemical properties and biological activity.

N-Alkylation: The secondary amine at the N4 position is generally more nucleophilic and less sterically hindered than the N1 nitrogen, which is directly attached to the phenyl ring. This difference in reactivity allows for selective alkylation at N4 under appropriate conditions. For instance, reaction with alkyl halides in the presence of a base preferentially yields the N4-alkylated product. However, methylation can sometimes be non-selective, leading to the formation of byproducts like 1,4-dimethylpiperazine (B91421). arkat-usa.org The choice of alkylating agent, solvent, and base can influence the regioselectivity of the reaction.

N-Acylation: Similar to alkylation, N-acylation reactions with acyl chlorides or anhydrides typically occur at the more reactive N4 position. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide byproduct. N-acyl-N-phenylpiperazine analogs have been identified as inhibitors of excitatory amino acid transporters (EAATs). nih.gov

A variety of reagents and conditions have been explored for these transformations, as summarized in the table below.

| Reaction Type | Reagent | Conditions | Key Findings | Reference |

| N-Methylation | Methyl iodide, Sodium hydride, DMF | 10-25°C, 1 hour | Efficient methylation at the N1 position of a precursor. | google.com |

| N-Alkylation | Alkyl halides | - | Monosubstituted phenylpiperazines can be converted to disubstituted derivatives. | researchgate.net |

| N-Acylation | Acyl chlorides/anhydrides | Base | N-acyl-N-phenylpiperazines show inhibitory activity at EAATs. | nih.gov |

N-Arylation and N-Heteroarylation Reactions

The introduction of aryl or heteroaryl moieties at the piperazine nitrogens can significantly impact the pharmacological profile of the resulting derivatives. These reactions are typically achieved through transition metal-catalyzed cross-coupling reactions.

N-Arylation: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Buchwald-Hartwig amination, is a powerful method for forming C-N bonds. These reactions involve the coupling of an aryl halide with the piperazine nitrogen in the presence of a copper catalyst and a base. organic-chemistry.org The choice of ligand for the copper catalyst can be crucial for achieving high yields and good functional group tolerance. nih.gov

N-Heteroarylation: Similar catalytic systems can be employed for the N-heteroarylation of the piperazine ring. The reaction conditions may need to be optimized depending on the nature of the heteroaryl halide and the piperazine substrate. These reactions provide access to a wide range of derivatives with potential applications in drug discovery.

| Reaction Type | Catalyst/Reagents | Conditions | Key Findings | Reference |

| N-Arylation | Copper(I) oxide | Methanol, room temperature, base-free | Efficient N-arylation of azoles and amines with arylboronic acids. | organic-chemistry.org |

| N-Arylation | Copper(I) bromide | Mild conditions | Good functional group compatibility and excellent reactive selectivity. | organic-chemistry.org |

| N-Arylation | CuI, KOH, 1,10-phenanthroline | DMF, 120°C, 12-48 hours | Synthesis of N-phenyl-1H-indazoles from o-chlorinated arylhydrazones. | nih.gov |

Transformations at the Chiral Carbon Center (C3)

The chiral center at the C3 position, bearing a methyl group, is a key structural feature of (3R)-3-methyl-1-phenylpiperazine. While transformations directly at this stereocenter are less common than modifications at the nitrogen atoms, they can be strategically important for creating analogs with altered spatial arrangements and biological activities. Methods for the synthesis of 1-alkyl-3-phenylpiperazines often involve the reduction of a corresponding 2-oxo-3-phenylpiperazine intermediate. researchgate.netumich.edu This reduction step is crucial for establishing the desired stereochemistry at the C3 position.

Reactivity of the Phenyl Moiety

The phenyl group attached to the N1 nitrogen is an aromatic ring and can undergo electrophilic aromatic substitution reactions. The piperazinyl group is generally considered an activating, ortho-, para-directing group, although its influence can be modulated by the substitution pattern on the piperazine ring itself. However, derivatization at the phenyl ring is often less explored compared to modifications at the piperazine nitrogens. The reactivity of the phenyl ring allows for the introduction of various substituents, which can fine-tune the electronic properties and steric bulk of the molecule, potentially leading to improved biological activity or selectivity.

Regioselectivity and Stereoselectivity in Derivatization Reactions.google.comresearchgate.net

Achieving regioselectivity and stereoselectivity is a critical aspect of synthesizing derivatives of this compound.

Regioselectivity: As previously mentioned, the N4 nitrogen is generally more reactive towards alkylation and acylation than the N1 nitrogen due to reduced steric hindrance and greater nucleophilicity. researchgate.net This inherent difference allows for selective functionalization at the N4 position. However, forcing conditions or the use of highly reactive electrophiles can lead to di-substitution. The synthesis of 1-methyl-3-phenylpiperazine (B26559) can be challenging due to the potential for non-selective methylation, which can result in the formation of the undesired 1,4-dimethylpiperazine byproduct. arkat-usa.org To circumvent this, synthetic strategies often employ protecting groups to block one of the nitrogen atoms, directing the reaction to the desired site. researchgate.netumich.edu

Stereoselectivity: The synthesis of this compound itself requires stereocontrol to obtain the desired enantiomer. This is often achieved through the use of chiral starting materials or through stereoselective synthetic routes. Subsequent derivatization reactions must be carefully chosen to avoid racemization or epimerization at the C3 chiral center. For instance, reactions that proceed under harsh acidic or basic conditions could potentially compromise the stereochemical integrity of the molecule.

Mechanistic Studies of Reactions Involving this compound

While specific mechanistic studies focused solely on reactions of this compound are not extensively detailed in the provided search results, the general mechanisms of the reactions it undergoes are well-established in organic chemistry.

For instance, the N-alkylation of amines proceeds via an SN2 mechanism, where the lone pair of the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The regioselectivity observed in the alkylation of this compound is a direct consequence of the steric and electronic environment of the two nitrogen atoms influencing the transition state energies of the competing reaction pathways.

Mechanistic investigations of related compounds, such as the cycloaddition reactions of N-methyl-1-phenylmethanimine oxide, have been analyzed using molecular electron density theory (MEDT). researchgate.net Such computational studies provide insights into the electronic nature of the reactants and the transition states, helping to explain the observed regioselectivity and reaction outcomes. researchgate.net Similarly, mechanistic studies of the formation of pyrazolone (B3327878) derivatives from phenylhydrazine (B124118) highlight the importance of reaction conditions in determining the final product. ias.ac.inresearchgate.net

Advanced Analytical Techniques for Characterization and Purity Assessment

Chromatographic Methods for Enantiomeric Excess Determination

The separation of enantiomers is a fundamental challenge in the analysis of chiral molecules. Chromatographic techniques, particularly those employing a chiral stationary phase (CSP), are the gold standard for determining the enantiomeric excess (ee) of compounds like (3R)-3-methyl-1-phenylpiperazine. researchgate.netnih.govunife.it

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the enantioselective separation of chiral compounds. nih.govvt.edu The selection of an appropriate chiral stationary phase is paramount for achieving successful separation. For amine-containing compounds such as this compound, polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, are often effective. mdpi.com These CSPs, often coated onto a silica (B1680970) support, provide a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.

The development of a chiral HPLC method for this compound would involve screening various polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) with different mobile phase compositions. A typical mobile phase would consist of a non-polar solvent such as hexane (B92381) or heptane (B126788) mixed with a polar modifier like isopropanol (B130326) or ethanol. The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica surface. Detection is commonly achieved using a UV detector, as the phenyl group in the molecule is chromophoric. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. For instance, a study on the chiral separation of antihistamine drugs demonstrated successful baseline separation using Chiralpak columns with a mobile phase containing an amine additive. rsc.org

Table 1: Representative Chiral HPLC Method Parameters for Phenylpiperazine Derivatives

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents typical starting conditions for method development for a phenylpiperazine derivative and may require optimization for this compound.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another important technique for the separation of volatile chiral compounds. While direct analysis of this compound by chiral GC might be challenging due to its polarity and boiling point, derivatization can be employed to enhance its volatility and improve chromatographic performance. Acylation or silylation of the secondary amine in the piperazine (B1678402) ring can produce derivatives suitable for GC analysis.

The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. mdpi.com Derivatized cyclodextrins, such as permethylated beta-cyclodextrin, create chiral cavities that can selectively interact with one enantiomer over the other, leading to different retention times. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for optimizing the separation. Flame ionization detection (FID) is commonly used for detection.

Advanced NMR Spectroscopic Methods for Structural Elucidation (beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. While basic 1D ¹H and ¹³C NMR provide initial identification, advanced 2D NMR techniques are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. nih.govnih.gov For this compound, these techniques provide definitive proof of its structure.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental. sdsu.eduyoutube.comslideshare.net

COSY spectra reveal proton-proton couplings, allowing for the tracing of spin systems within the molecule. For this compound, this would help in assigning the protons on the piperazine ring and their relationship to the methyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a straightforward method for assigning the carbon signals based on the already assigned proton signals. columbia.edu

HMBC spectra show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection between the phenyl ring and the piperazine nitrogen, as well as the position of the methyl group. columbia.edu

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for a 1-Phenylpiperazine (B188723) Moiety

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| C-1' (ipso) | ~151 | - | - |

| C-2'/6' | ~116 | ~6.9 | d |

| C-3'/5' | ~129 | ~7.3 | t |

| C-4' | ~120 | ~6.8 | t |

| C-2/6 | ~50 | ~3.1 | t |

| C-3/5 | ~46 | ~3.0 | t |

| N-H | - | ~1.9 | s (broad) |

Note: This table provides approximate chemical shifts for the parent 1-phenylpiperazine in CDCl₃. chemicalbook.comchemicalbook.comrsc.org The presence of the methyl group at the C-3 position in this compound will cause shifts in the signals of the adjacent protons and carbons.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. miamioh.edu

For this compound (C₁₁H₁₆N₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can further corroborate the structure. libretexts.orgnih.gov For phenylpiperazine derivatives, characteristic fragmentation includes cleavage of the piperazine ring and loss of fragments from the side chain. researchgate.netresearchgate.net For this compound, one would expect to see fragments corresponding to the loss of the methyl group, as well as cleavages within the piperazine ring structure.

Table 3: Theoretical Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₁₇N₂⁺ | 177.1386 |

| [M+Na]⁺ | C₁₁H₁₆N₂Na⁺ | 199.1206 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Theoretical Correlation

The FT-IR and Raman spectra of this compound would exhibit characteristic bands:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperazine ring.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches (from the piperazine ring and methyl group) below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-N stretching: Bands in the 1200-1350 cm⁻¹ region.

C-H bending: Various bending vibrations for the methyl and methylene (B1212753) groups.

DFT calculations, for instance using the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), can be used to predict the vibrational frequencies. nih.gov While there is often a systematic deviation between calculated and experimental frequencies, scaling factors can be applied to improve the correlation. The comparison of the experimental and scaled theoretical spectra aids in the definitive assignment of the observed vibrational bands. researchgate.net

Table 4: Representative Vibrational Frequencies for a Phenylpiperazine Structure

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | 3350 |

| Aromatic C-H Stretch | 3050 |

| Aliphatic C-H Stretch | 2800-2950 |

| Aromatic C=C Stretch | 1600, 1500 |

| CH₂ Scissoring | 1450 |

| C-N Stretch | 1230 |

| Aromatic C-H Out-of-Plane Bend | 750, 690 |

Note: This table is based on data for 1-phenylpiperazine and serves as a representative guide. nih.govniscpr.res.in

Theoretical and Computational Chemistry Studies on 3r 3 Methyl 1 Phenylpiperazine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of (3R)-3-methyl-1-phenylpiperazine. While specific studies on the (3R)-enantiomer are not extensively documented in publicly available literature, the principles of these calculations can be understood from studies on the parent compound, 1-phenylpiperazine (B188723).

Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) with various functionals (e.g., B3LYP, BLYP) and basis sets (e.g., 6-31G(d), 6-31G(d,p)) are standard approaches. These calculations can determine optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO). The distribution of electron density, dictated by the interplay of the phenyl ring, the piperazine (B1678402) ring, and the methyl group, is crucial for its reactivity and intermolecular interactions. The HOMO-LUMO energy gap is a key parameter indicating the molecule's chemical reactivity and kinetic stability.

For this compound, the introduction of the methyl group on the chiral center at the 3-position of the piperazine ring would be expected to subtly alter the electronic properties compared to the achiral 1-phenylpiperazine. These calculations would be essential to quantify the effects of this stereocenter on the molecule's electronic landscape.

Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis, CD)

Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural elucidation and characterization of this compound.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental data helps in the definitive assignment of resonances, which can be particularly complex in the crowded regions of the spectrum for a molecule like this.

IR Spectroscopy: The vibrational frequencies of this compound can be computed to generate a theoretical Infrared (IR) spectrum. These calculations, typically performed at the same level of theory as the geometry optimization, help in assigning the observed vibrational bands to specific functional groups and vibrational modes (e.g., N-H stretches, C-H stretches, phenyl ring modes).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions and thus the Ultraviolet-Visible (UV-Vis) absorption spectrum. These calculations can identify the principal electronic excitations, often corresponding to π→π* transitions within the phenyl ring, and how they are influenced by the piperazine moiety.

Circular Dichroism (CD) Spectroscopy: For a chiral molecule like this compound, computational prediction of the Circular Dichroism (CD) spectrum is particularly important. By calculating the rotational strengths of the electronic transitions, the theoretical CD spectrum can be generated. This is a powerful tool for confirming the absolute configuration of the chiral center, as the predicted spectrum for the (3R)-enantiomer will be a mirror image of that for the (S)-enantiomer.

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling can provide detailed, step-by-step insights into the mechanisms of reactions involving this compound. By mapping the potential energy surface for a given reaction, key features such as transition states, intermediates, and activation energies can be identified.

For instance, in reactions where the piperazine nitrogen atoms act as nucleophiles, computational studies can model the approach of the electrophile, the formation of the transition state, and the subsequent bond formation. These models can elucidate how the stereochemistry of the methyl group at the 3-position influences the stereochemical outcome of reactions at the nitrogen atoms or other parts of the molecule. The calculated activation barriers can also help to predict the kinetics of different reaction pathways.

Molecular Modeling of Interactions as a Ligand Scaffold

The 1-phenylpiperazine scaffold is a common motif in medicinal chemistry, known for its ability to interact with various biological targets. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are crucial for understanding how this compound can act as a ligand.

Molecular Docking: Docking studies can predict the preferred binding orientation and affinity of this compound within the active site of a protein. These simulations score different poses based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions) and solvation effects. The chirality of the methyl group can play a significant role in the binding, as it can introduce specific steric constraints or favorable interactions that would not be present in the achiral parent compound or the (S)-enantiomer.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose, the flexibility of the ligand and the protein, and the network of interactions that stabilize the complex. For this compound, MD simulations could reveal how the chiral center influences the conformational dynamics of the piperazine ring and its interactions with the receptor.

Applications of 3r 3 Methyl 1 Phenylpiperazine in Advanced Organic Synthesis Research

(3R)-3-methyl-1-phenylpiperazine as a Chiral Building Block

The stereochemically defined center at the C3 position of the piperazine (B1678402) ring makes this compound a crucial starting material for introducing chirality into target molecules. This has been effectively demonstrated in the synthesis of complex nitrogen heterocycles and optically active fine chemicals.

Precursor in Stereoselective Synthesis of Complex Nitrogen Heterocycles

While specific examples detailing the direct use of this compound as a precursor for a wide array of complex nitrogen heterocycles are not extensively documented in publicly available literature, the synthesis of chiral piperazines and their elaboration into more complex structures is a well-established strategy in medicinal chemistry and natural product synthesis. For instance, the stereoselective synthesis of novel chiral piperazines often serves as a key step in the development of new catalysts and biologically active compounds.

Role in the Synthesis of Optically Active Fine Chemicals

A significant application of this compound is its role as a key intermediate in the synthesis of the optically active antidepressant drug, Mirtazapine. google.comsemanticscholar.orgresearchgate.net Mirtazapine, known chemically as (±)-2-methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine, is a tetracyclic compound where the chirality of the piperazine precursor is essential for its pharmacological activity.

The synthesis of Mirtazapine involves the reaction of 1-methyl-3-phenylpiperazine (B26559) with a suitable pyridyl derivative to construct the tetracyclic core. semanticscholar.org The use of the enantiomerically pure this compound ensures the formation of the desired stereoisomer of Mirtazapine. Several patents outline processes for the industrial production of optically active 1-methyl-3-phenylpiperazine, underscoring its importance in the pharmaceutical industry. google.comgoogle.comwipo.int

| Precursor | Target Molecule | Application |

| This compound | Mirtazapine | Antidepressant Drug |

Utilization as a Chiral Ligand or Catalyst Component in Asymmetric Transformations

The presence of two nitrogen atoms in the piperazine ring of this compound suggests its potential for use as a chiral ligand in transition metal-catalyzed asymmetric reactions. Chiral diamines are a well-established class of ligands that can coordinate to a metal center and create a chiral environment, thereby inducing enantioselectivity in a variety of transformations, such as hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions.

Although specific research detailing the application of this compound itself as a chiral ligand is limited in the current literature, the broader class of chiral piperazines has been explored for this purpose. The development of novel chiral N,N'-dimethyl-1,4-piperazines derived from amino acids has been reported, and these ligands have been evaluated for their metal-binding abilities and their performance in the asymmetric diethylzinc (B1219324) addition to aldehydes. While the enantioselectivity achieved was modest, the results demonstrated the potential of chiral piperazine scaffolds in asymmetric catalysis. The modular nature of the piperazine ring allows for systematic tuning of steric and electronic properties to optimize ligand performance for specific reactions.

Development of Novel Methodologies in Multicomponent Reactions Incorporating the Piperazine Moiety

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The piperazine moiety, with its two distinct nitrogen atoms, is an attractive component for the design of novel MCRs to generate libraries of structurally diverse heterocyclic compounds.

Currently, there is a lack of specific reports in the scientific literature on the utilization of this compound in the development of new multicomponent reactions. However, the general reactivity of piperazines makes them suitable candidates for such transformations. For instance, the secondary amine and the tertiary amine functionalities within the this compound scaffold could potentially participate in various MCRs, such as the Mannich reaction or Ugi-type reactions, leading to the formation of complex products with retained chirality. The exploration of this area holds promise for the rapid generation of novel, optically active molecules with potential applications in drug discovery and materials science.

Future Directions and Emerging Research Avenues

Development of Novel Enantioselective Synthetic Pathways

The efficient and stereospecific synthesis of (3R)-3-methyl-1-phenylpiperazine is crucial for its use in developing chiral pharmaceuticals. While some methods exist, the focus is shifting towards more advanced and efficient enantioselective strategies. researchgate.netumich.edu

A significant area of research is the asymmetric hydrogenation of pyrazine (B50134) derivatives to produce chiral piperazines. For instance, the iridium-catalyzed asymmetric hydrogenation of 3-substituted pyrazinium salts has been shown to yield chiral piperazines with high enantioselectivity. researchgate.net Another approach involves the rhodium-catalyzed asymmetric hydrogenation of 3-alkylidene-2,5-diketopiperazines, which can produce chiral piperazine (B1678402) precursors with up to 99.9% enantiomeric excess (ee). acs.org These methods offer a direct route to enantiomerically pure piperazines, avoiding classical resolution techniques.

Furthermore, scalable synthetic routes for orthogonally protected 2-substituted chiral piperazines have been developed, starting from natural α-amino acids. rsc.org This strategy allows for the construction of chiral piperazines in a few steps, with the key transformation being an aza-Michael addition. rsc.org Such methods are crucial for producing these compounds on a larger scale for further research and development. rsc.org

| Synthetic Method | Catalyst System | Substrate Type | Achieved Enantioselectivity (ee) |

| Asymmetric Hydrogenation | Ir-JosiPhos type ligand | 3-substituted pyrazinium salts | Up to 92% |

| Asymmetric Hydrogenation | Rh/f-spiroPhos complex | 3-alkylidene-2,5-diketopiperazines | Up to 99.9% |

| Aza-Michael Addition | Not applicable | Orthogonally bis-protected chiral 1,2-diamine | Not specified |

Exploration of Advanced Computational Models for Predicting Reactivity and Conformation

Computational chemistry is an increasingly vital tool for understanding the three-dimensional structure and reactivity of chiral molecules like this compound. The piperazine ring can adopt several conformations, such as chair, boat, and twist-boat, with the chair form being the most stable. nih.gov The specific conformation can significantly impact a molecule's interaction with biological targets. nih.govacs.org

Advanced computational methods, such as docking and molecular dynamics simulations, are used to investigate how piperazine-containing ligands bind to receptors. nih.gov For example, a computational study on piperazine-based compounds targeting the sigma-1 receptor (S1R) utilized the crystal structure of S1R to understand the binding modes of new ligands. nih.gov Molecular dynamics simulations revealed the stability of the ligand-receptor complex and identified key amino acid interactions. nih.gov

In drug discovery, understanding the conformational energy of a molecule is critical. Structural analysis of some KRAS G12C inhibitors revealed that their piperazine moieties adopt a high-energy twist-boat conformation when bound to the protein, which could reduce binding affinity. acs.org Computational modeling can help to design new molecules that favor a lower-energy, more stable conformation, potentially leading to improved drug efficacy. acs.org

| Computational Technique | Application | Key Insights |

| Docking and Molecular Dynamics | Investigating ligand-receptor binding | Identification of binding modes and key amino acid interactions. nih.gov |

| Structural Analysis and Docking | Evaluating conformational energy in drug candidates | Revealed high-energy twist-boat conformation of piperazine, suggesting a potential loss in binding affinity. acs.org |

| Quantum Chemical Calculations | Probing conformational behaviors and electronic properties | Substitution of atoms in the piperazine ring can alter activation energies, molecular shape, and electronic potentials. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of piperazine derivatives is being adapted to continuous flow chemistry to enhance efficiency, safety, and scalability. mdpi.comrsc.orgnih.gov Flow chemistry allows for precise control over reaction conditions, which is often necessary to achieve high yields and selectivity. nih.gov

A simplified, one-pot synthesis of monosubstituted piperazines has been successfully transitioned from a batch reactor to a microwave-assisted flow reactor. mdpi.com This method uses a heterogeneous catalyst that can be easily removed and reused, making the process more sustainable. mdpi.com The move to a flow system is particularly advantageous for larger-scale production. mdpi.com

The asymmetric synthesis of chiral intermediates for active pharmaceutical ingredients (APIs) is also benefiting from flow technology. rsc.orgnih.gov Continuous flow processes have been developed for biocatalysis, organometallic catalysis, and organocatalysis to create chiral molecules. nih.gov These systems can be run for extended periods, allowing for the production of multi-gram quantities of chiral products. nih.gov The integration of automated synthesis platforms with flow chemistry will likely accelerate the discovery of new this compound derivatives by enabling high-throughput synthesis and screening.

Design of Next-Generation Chiral Catalysts Incorporating the Piperazine Scaffold

The inherent structural and chiral features of the piperazine ring make it an excellent scaffold for the development of new chiral catalysts and ligands. nih.govnih.govacs.org

A novel C2-symmetric chiral piperazine has been designed and synthesized from L-proline. acs.orgcapes.gov.br This piperazine, when used as a ligand in a copper-catalyzed asymmetric acylation of meso-1,2-diols, led to high enantioselectivity. acs.orgcapes.gov.br The introduction of methyl groups on the piperazine scaffold was shown to significantly enhance the optical yield of the reaction. acs.org

The piperazine scaffold is also being explored in the development of organocatalysts. Axially chiral N,N'-bisindoles have been synthesized through an organocatalytic process and have shown potential as phosphine (B1218219) ligands in asymmetric catalysis. nih.gov This highlights the versatility of using chiral scaffolds derived from various synthetic strategies to create novel catalytic systems. nih.gov The ongoing research in this area is expected to produce a new generation of highly effective catalysts for a wide range of chemical transformations.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for producing (3R)-3-methyl-1-phenylpiperazine, and how can yield be optimized?

- Methodological Answer : The synthesis of this compound often starts with 2-phenylpiperazine derivatives. Methylation using reagents like methyl iodide or dimethyl sulfate is common but suffers from low selectivity, leading to byproducts such as 1,4-dimethyl derivatives. To improve yield, alternative intermediates like 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine can reduce side reactions . Optimizing reaction conditions (e.g., solvent polarity, temperature) and employing phase-transfer catalysts may enhance regioselectivity. Chiral resolution techniques, such as diastereomeric salt formation with tartaric acid, are critical for isolating the (3R)-enantiomer .

Q. Which analytical techniques are essential for confirming the stereochemical purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, identifies structural features and monitors reaction progress. Chiral high-performance liquid chromatography (HPLC) with cellulose-based columns resolves enantiomers, while polarimetry measures optical activity. Mass spectrometry (LCMS or HRMS) confirms molecular weight and purity. For advanced validation, single-crystal X-ray diffraction provides definitive stereochemical assignment .

Q. How can researchers assess the basic biochemical interactions of this compound?

- Methodological Answer : Radioligand binding assays using -labeled ligands in transfected cell lines (e.g., HEK293 expressing serotonin or dopamine receptors) quantify affinity (). Functional assays, such as cAMP accumulation or calcium flux, evaluate agonist/antagonist activity. Parallel studies comparing the (3R)- and (3S)-enantiomers clarify stereospecific effects .

Advanced Research Questions

Q. What strategies address selectivity challenges in the enantioselective synthesis of this compound?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP with palladium) or organocatalysts (e.g., proline derivatives) can direct methyl group addition to the piperazine ring. Enzymatic resolution with lipases or esterases selectively hydrolyzes one enantiomer from a racemic mixture. Computational modeling (DFT or molecular docking) predicts transition-state energies to guide catalyst design .

Q. How do the pharmacological profiles of this compound and its enantiomer differ in vivo?

- Methodological Answer : Comparative pharmacokinetic studies in rodent models measure bioavailability, brain penetration, and metabolic stability. Behavioral assays (e.g., forced swim test for antidepressants) assess efficacy differences. Positron emission tomography (PET) with radiolabeled tracers visualizes receptor occupancy in target tissues. Contradictory data between in vitro and in vivo results may arise from off-target binding or metabolite interference, requiring metabolite profiling via LC-MS/MS .

Q. What computational approaches predict the binding modes of this compound to CNS receptors?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) simulates interactions with serotonin (5-HT) or dopamine (D) receptors using crystal structures (PDB: 7E2Z, 6CM4). Molecular dynamics (GROMACS) assesses binding stability over time. Free-energy perturbation (FEP) calculations quantify enantiomer-specific binding affinities. Validate predictions with mutagenesis studies targeting key receptor residues (e.g., Asp3.32 in dopamine receptors) .

Q. How can contradictory data in receptor binding studies be resolved?

- Methodological Answer : Reproduce experiments under standardized conditions (pH, buffer composition) to rule out environmental artifacts. Orthogonal assays (e.g., SPR for kinetic analysis vs. radioligand binding for equilibrium studies) cross-validate results. Investigate allosteric modulation via Schild analysis or GTPγS binding. Review enantiomeric purity, as even 5% contamination with the (3S)-form can skew data .

Data Contradiction Analysis

Q. Why might this compound exhibit variable efficacy in different disease models?

- Methodological Answer : Species-specific receptor isoforms (e.g., human vs. rodent 5-HT) and differences in blood-brain barrier permeability contribute to variability. Use isogenic cell lines or humanized animal models to standardize targets. Pharmacodynamic modeling (NONMEM) correlates exposure levels with effect size across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.